molecular formula C17H27BO3 B567260 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-82-2

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B567260
CAS RN: 1218789-82-2
M. Wt: 290.21
InChI Key: IYHABOWXIZNELA-UHFFFAOYSA-N
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Description

“(3-Butoxy-5-methylphenyl)boronic acid” is a chemical compound . It’s also known as “2-(3-butoxy-5-methylphenyl)acetic acid” with the CAS number 51028-85-4 .


Molecular Structure Analysis

The molecular formula of “(3-Butoxy-5-methylphenyl)boronic acid” is C11H17BO3 .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Butoxy-5-methylphenyl)boronic acid” is 208.06 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a substrate in Suzuki–Miyaura coupling reactions, which are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. This is particularly useful for creating complex molecules in pharmaceuticals and agrochemicals .

Drug Delivery Systems

It has been modified structurally to develop reactive oxygen species (ROS)-responsive drug delivery systems. For instance, when modified with hyaluronic acid, it can encapsulate drugs like curcumin to form nanoparticles for targeted delivery .

Synthesis of Sulfinamide Derivatives

The compound can react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives, which are valuable in medicinal chemistry for their biological activities .

Protodeboronation Reactions

It serves as a substrate in protodeboronation reactions, which are used to remove boron groups from molecules. This process is important for the synthesis of various organic compounds and can be used to modify the structure of pharmaceuticals .

Organic Synthesis Building Blocks

Pinacol boronic esters, in general, are valuable building blocks in organic synthesis. They are used to introduce boron into molecules, which can then be converted into other functional groups or participate in further reactions .

Lactam Synthesis

In the synthesis of lactams, which are cyclic amides found in many bioactive molecules, this compound can be used as a starting material or intermediate due to its reactivity with other organic compounds .

Safety and Hazards

For “2-(3-butoxy-5-methylphenyl)acetic acid”, general advice for first-aid measures includes consulting a physician and showing the safety data sheet to the doctor in attendance . If inhaled, the person should be moved into fresh air .

properties

IUPAC Name

2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-7-8-9-19-15-11-13(2)10-14(12-15)18-20-16(3,4)17(5,6)21-18/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHABOWXIZNELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675291
Record name 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218789-82-2
Record name 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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